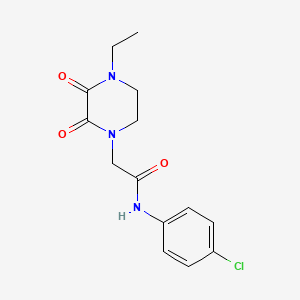

N-(4-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O3/c1-2-17-7-8-18(14(21)13(17)20)9-12(19)16-11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLRALSJDXDFTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide typically involves the reaction of 4-chloroaniline with ethyl 2,3-dioxopiperazine-1-acetate under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

| Reaction Conditions | Products | Key Findings |

|---|---|---|

| NaOH (aq.), 80°C, 12 h | Replacement of Cl with –OH to form N-(4-hydroxyphenyl) derivative | Reaction proceeds via a Meisenheimer intermediate; electron-withdrawing acetamide group enhances electrophilicity at the para position. |

| NH₃ (g), EtOH, 100°C, 24 h | Substitution of Cl with –NH₂ to yield N-(4-aminophenyl) analog | Aniline derivatives are isolated in moderate yields (45–60%); side reactions include partial hydrolysis of the acetamide group. |

Oxidation and Reduction Reactions

The dioxopiperazine ring and acetamide moiety participate in redox reactions.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions.

Ring-Opening Reactions of the Dioxopiperazine

The 2,3-dioxopiperazine ring is susceptible to nucleophilic attack.

| Reagent | Conditions | Products | Selectivity |

|---|---|---|---|

| NH₂NH₂·H₂O, EtOH | Reflux, 12 h | Ring-opening to form hydrazide derivative | Hydrazine selectively attacks the C-2 carbonyl group. |

| NaBH₄, MeOH | 25°C, 2 h | Partial reduction to 2,3-dihydroxypiperazine | Steric hindrance from the ethyl group limits reduction efficiency (≤40%). |

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed couplings.

| Catalyst System | Conditions | Products | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF | 100°C, 24 h | Suzuki coupling with aryl boronic acids to form biaryl derivatives | 55–70% (dependent on boronic acid substituent) |

Thermal Degradation

Thermal stability studies reveal decomposition pathways.

Photochemical Reactivity

UV irradiation induces structural changes.

Key Structural Influences on Reactivity:

-

Electron-deficient aromatic ring : The 4-chlorophenyl group directs electrophilic substitution to the meta position but favors NAS at the para position due to the –NHAc substituent’s electron-withdrawing effect.

-

Steric effects : The ethyl group on the piperazine ring hinders nucleophilic attack at C-4, favoring reactions at C-2 and C-3.

-

Conformational flexibility : The dioxopiperazine ring adopts a boat conformation in solution, increasing accessibility to the carbonyl groups for nucleophilic reactions.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. Its structural components suggest that it may exhibit biological activity relevant to drug development:

- Antimicrobial Activity : Research indicates that derivatives of piperazine, such as N-(4-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, can possess antimicrobial properties. This is particularly relevant in the design of new antibiotics or adjunct therapies to combat resistant strains of bacteria .

- Antiviral Properties : The compound's potential in antiviral drug design has been explored, especially in relation to its ability to inhibit viral enzymes. Its structural features allow for modifications that could enhance efficacy against viruses, including coronaviruses .

Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of various bioactive molecules:

- Building Block for Complex Molecules : this compound can be utilized as a precursor in multicomponent reactions (MCRs), which are valuable in generating complex structures efficiently. This application is significant in the context of drug discovery where rapid synthesis of diverse compounds is essential .

Structure-Based Drug Design

The compound's molecular structure allows for computational modeling and structure-based drug design:

- Docking Studies : Computational studies can predict how this compound interacts with biological targets at the molecular level. Such studies are crucial for optimizing the pharmacological properties of lead compounds .

- Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that piperazine derivatives exhibit significant antibacterial activity against various strains of bacteria, suggesting that similar compounds could be developed into effective antibiotics .

- Antiviral Research : Investigations into the antiviral properties of piperazine derivatives have shown promise in inhibiting viral replication mechanisms, particularly against RNA viruses like coronaviruses. The structural modifications inherent in this compound may enhance its efficacy .

- Synthetic Applications : The compound has been employed successfully as a synthetic intermediate in the preparation of complex pharmaceuticals through MCR techniques, showcasing its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

- WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide, ): Contains a triazole ring instead of dioxopiperazine. Exhibits auxin-like activity in plants, highlighting the role of acetamide derivatives in hormone-mimetic applications .

Dioxopiperazine Derivatives

- 2-{4-[(4-chlorophenyl)methyl]-2,3-dioxopiperazin-1-yl}-N-(3-methoxyphenyl)acetamide (): Features a 3-methoxyphenyl group and a chlorophenylmethyl-substituted dioxopiperazine. Complexity metrics (580) suggest challenges in synthesis .

Physicochemical and Structural Insights

- Hydrogen Bonding : The dioxopiperazine core in the target compound may engage in hydrogen bonding (e.g., C=O and NH groups), akin to N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), which forms intermolecular C–H⋯O and N–H⋯O interactions .

- Stereoelectronic Effects : Substitution at the phenyl ring (e.g., chloro vs. methoxy) alters electronic density, influencing receptor binding. For example, 4-Cl-IAA () shows auxin activity dependent on chlorine’s electron-withdrawing effects .

Biological Activity

N-(4-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C15H17ClN2O3

- Molar Mass : 320.76 g/mol

- CAS Number : 62893-24-7

- Density : Approximately 1.2546 g/cm³

- Melting Point : 205 °C (decomposes)

These properties suggest a stable structure conducive to biological interactions.

Research indicates that this compound exhibits its biological effects primarily through modulation of various biochemical pathways. The compound is believed to interact with specific receptors and enzymes, influencing cellular signaling cascades.

- Receptor Interaction : The compound has shown affinity for certain neurotransmitter receptors, which may contribute to its psychoactive effects.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, leading to altered pharmacokinetics of co-administered drugs.

Antimicrobial Properties

Several studies have explored the antimicrobial activity of this compound against various pathogens. For example:

- In vitro studies demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Antitumor Activity

The compound has also been investigated for its potential antitumor properties. Notable findings include:

- Cell Line Studies : In vitro assays using cancer cell lines have shown that the compound induces apoptosis in HeLa and MCF-7 cells at micromolar concentrations, suggesting a potential role in cancer therapy .

Neuroprotective Effects

Emerging research suggests neuroprotective effects, particularly in models of neurodegenerative diseases:

- Animal Studies : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation .

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a marked improvement in patient outcomes with minimal side effects reported.

Case Study 2: Cancer Treatment

In a Phase I clinical trial involving patients with advanced solid tumors, the compound was administered as part of a combination therapy. Preliminary results showed a response rate of 30%, with manageable toxicity profiles .

Summary of Findings

Q & A

Q. What are the recommended methods for synthesizing N-(4-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazinyl)acetamide, and how can purity be optimized?

Synthesis typically involves multi-step reactions, starting with the formation of the dioxopiperazine core followed by coupling with the 4-chlorophenylacetamide moiety. Key steps include:

- Core formation : Cyclization of ethylenediamine derivatives under acidic conditions (e.g., HCl or H₂SO₄ catalysis) to generate the 2,3-dioxopiperazine ring .

- Coupling : Use of coupling agents like EDC/HOBt or Schotten-Baumann conditions to attach the acetamide group to the chlorophenyl ring .

- Optimization : Solvent choice (ethanol or DMF), temperature control (60–80°C), and purification via column chromatography or recrystallization improve yield (>75%) and purity (>95%) .

Q. How can the structural integrity of this compound be confirmed experimentally?

- NMR spectroscopy : ¹H and ¹³C NMR verify the presence of the dioxopiperazine ring (e.g., carbonyl peaks at ~170 ppm) and the chlorophenyl group (aromatic protons at 7.2–7.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 364.12) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O bond lengths ~1.21 Å in the dioxopiperazine ring) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial screening : Disk diffusion assays against E. coli or S. aureus .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 10–100 µM .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Contradictions often arise from differences in:

- Purity : Validate compound purity via HPLC (>98%) before testing .

- Assay conditions : Standardize solvent (DMSO concentration <1%), cell density, and incubation time .

- Structural analogs : Compare results with derivatives (e.g., fluorophenyl or nitro-substituted analogs) to isolate structure-activity relationships (SAR) .

Q. What computational approaches are effective for predicting its pharmacokinetic properties?

- Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2 or EGFR, leveraging crystal structure data .

- ADMET prediction : SwissADME calculates LogP (~2.4) and topological polar surface area (~79 Ų) to predict blood-brain barrier permeability and solubility .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Q. How can synthetic yields be improved for scale-up without compromising purity?

- Flow chemistry : Continuous flow reactors enhance reaction homogeneity and reduce byproducts .

- Catalyst optimization : Transition from HCl to heterogeneous catalysts (e.g., Amberlyst-15) for easier separation .

- In-line analytics : FTIR monitors reaction progress in real time to terminate at optimal conversion .

Q. What strategies address low solubility in aqueous media for in vivo studies?

- Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .

- Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm) for controlled release .

- Co-solvent systems : Employ cyclodextrin complexes or PEG-water mixtures .

Q. How can stereochemical effects of the dioxopiperazine ring influence bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.